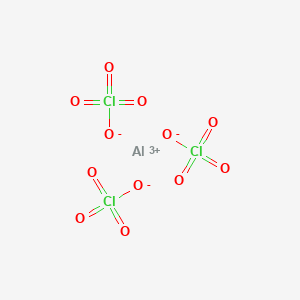

Aluminum perchlorate

Description

Properties

IUPAC Name |

aluminum;triperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.3ClHO4/c;3*2-1(3,4)5/h;3*(H,2,3,4,5)/q+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRGUXTGDSGGHLR-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlCl3O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60890742 | |

| Record name | Perchloric acid, aluminum salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60890742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14452-39-2 | |

| Record name | Aluminum perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014452392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric acid, aluminum salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perchloric acid, aluminum salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60890742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminium perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALUMINUM PERCHLORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MTO74513XK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physical and chemical properties of aluminum perchlorate?

An In-depth Technical Guide to the Physical and Chemical Properties of Aluminum Perchlorate

Introduction

This compound, with the chemical formula Al(ClO₄)₃, is an inorganic salt of aluminum and perchloric acid.[1][2] It is a powerful oxidizing agent and finds significant applications in various fields, most notably as a component in solid rocket propellants to enhance combustion efficiency.[3][4] This compound typically exists in its hydrated forms, with the nonahydrate, Al(ClO₄)₃·9H₂O, being the most common.[1] All forms of this compound are white, hygroscopic solids that are highly soluble in water and some organic solvents.[1][2][3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its thermal decomposition behavior, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Physical Properties

This compound's physical characteristics vary between its anhydrous and hydrated forms. The nonahydrate is the most commonly encountered form and has well-documented properties.[1] These properties are summarized in the tables below for easy comparison.

Table 1: Physical Properties of Anhydrous this compound

| Property | Value |

| Molecular Formula | Al(ClO₄)₃ |

| Molar Mass | 325.33 g/mol [1][3][5][6] |

| Appearance | White solid[1] |

| Density | 2.209 - 2.30 g/cm³[1][7][8] |

| Decomposition Temperature | 147 - 427 °C[8] |

| Crystal Structure | Hexagonal[8] |

| Solubility | Soluble in water, diethyl ether; Insoluble in carbon tetrachloride[7][8] |

Table 2: Physical Properties of this compound Hydrates

| Property | Nonahydrate (Al(ClO₄)₃·9H₂O) | Hexahydrate (Al(ClO₄)₃·6H₂O) |

| Molar Mass | 487.46 g/mol [1][9][10] | 433.43 g/mol [11] |

| Appearance | White crystalline solid[1][3] | - |

| Melting Point | 82 °C (with decomposition)[1][12] | 120.8 °C[11] |

| Density | 1.86 g/cm³[1] | 2.02 g/cm³ (at 20 °C)[11] |

| Crystal Structure | Trigonal[1] | - |

| Solubility in Water | 180.4 g/100 mL (0 °C), 209.6 g/100 mL (25 °C)[1] | 133 g/100 g of solvent (20 °C)[11] |

| Other Solubilities | Soluble in ethanol, alcohols, and acetone; Insoluble in chloroform and dichloromethane.[1][3] | - |

Chemical Properties and Reactivity

Oxidizing Nature

This compound is a strong oxidizing agent, a property attributed to the perchlorate anion (ClO₄⁻).[3][12] This characteristic makes it highly reactive, especially with organic compounds and reducing agents.[3][12] Its potent oxidizing nature is a key reason for its use in energetic materials and propellant formulations.[3][4]

Aqueous Chemistry

In aqueous solutions, this compound dissociates into the hexaaquaaluminum(III) cation, [Al(H₂O)₆]³⁺, and perchlorate anions, ClO₄⁻.[1][13] The [Al(H₂O)₆]³⁺ cation undergoes partial hydrolysis, which makes the solution acidic. This equilibrium can be suppressed by the addition of an acid like perchloric acid.[1]

The addition of a base, such as sodium hydroxide, to an this compound solution will precipitate aluminum hydroxide, Al(OH)₃.[1] With the further addition of excess base, this precipitate redissolves to form the tetrahydroxoaluminate ion, [Al(OH)₄]⁻.[1]

Caption: Aqueous reactions of this compound.

Thermal Decomposition

The thermal stability of this compound is a critical property. The decomposition pathway depends on the degree of hydration and the heating conditions.

-

Anhydrous Al(ClO₄)₃: When heated to 160 °C, it decomposes to form an oxyperchlorate, Al₂O(ClO₄)₄. Further heating to 450 °C results in the formation of aluminum oxide (Al₂O₃), chlorine, and oxygen.[1]

-

Nonahydrate Al(ClO₄)₃·9H₂O: Heating the nonahydrate at 82 °C leads to decomposition and the formation of a basic perchlorate.[1] However, heating at 80 °C under a vacuum yields the trihydrate.[1] Further heating of the trihydrate does not produce the anhydrous form but instead leads to decomposition into aluminum oxide.[1]

Caption: Thermal decomposition pathways.

Complex Formation

This compound hydrates are soluble in various organic solvents and are used to form complexes with organic ligands such as pyridine, dimethyl sulfoxide (DMSO), and acetonitrile.[1] The hexakis(dimethyl sulfoxide)aluminum(III) perchlorate complex, --INVALID-LINK--₃, is noted to be explosive.[1]

Experimental Protocols

Synthesis of this compound Nonahydrate

A common laboratory-scale synthesis involves the reaction of aluminum hydroxide with aqueous perchloric acid.[1][3]

Methodology:

-

Reaction Setup: In a well-ventilated fume hood, carefully add a stoichiometric amount of aluminum hydroxide (Al(OH)₃) to a solution of perchloric acid (HClO₄). The reaction is exothermic and should be controlled.[3]

-

Acid Addition: Perchloric acid (e.g., 10-35% by mass) is added in batches to the aluminum hydroxide slurry until the pH of the mixture is between 3 and 5.[3][14] The reaction temperature should be maintained below 70°C to prevent uncontrolled boiling or decomposition.[3][14]

-

Reaction Completion: The mixture is stirred until the aluminum hydroxide has completely reacted. The reaction is: Al(OH)₃ + 3 HClO₄ → Al(ClO₄)₃ + 3 H₂O.[1]

-

Crystallization: The resulting solution is allowed to stand, typically overnight, and then filtered to remove any unreacted solids.[14] The filtrate is then concentrated by evaporation (often under vacuum) and cooled to induce crystallization of this compound nonahydrate, Al(ClO₄)₃·9H₂O.[3][14]

Caption: Synthesis of this compound nonahydrate.

Thermal Analysis by TGA/DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard techniques to study the thermal decomposition of materials like this compound.[15][16][17]

General Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound is placed in an inert crucible (e.g., alumina).[18]

-

Instrument Setup: The crucible is placed in the TGA/DSC instrument. The furnace is programmed with a specific heating rate (e.g., 5-20 °C/min) under a controlled atmosphere (e.g., dry air or nitrogen).[18]

-

Data Acquisition: As the temperature increases, the TGA measures the change in mass of the sample, indicating dehydration or decomposition. The DSC measures the heat flow to or from the sample, identifying exothermic or endothermic events.

-

Data Analysis: The resulting thermograms (mass vs. temperature and heat flow vs. temperature) are analyzed to determine decomposition temperatures, mass losses, and the enthalpy of reactions. Kinetic parameters, such as activation energy, can be calculated from data obtained at multiple heating rates.[15][18]

Safety and Hazards

This compound is a hazardous substance that requires careful handling.

-

Oxidizer: It is a strong oxidizer and may intensify fires.[19] Contact with combustible materials can lead to ignition.[19][20]

-

Corrosive: It causes severe skin burns and eye damage.[5][20][21] Inhalation can cause chemical burns to the respiratory tract.[21] Ingestion may cause severe and permanent damage to the digestive tract.[21]

-

Hygroscopic: The material readily absorbs moisture from the air.[2][7][22]

GHS Hazard Statements: H272 (May intensify fire; oxidizer), H314 (Causes severe skin burns and eye damage).[5]

Appropriate personal protective equipment (PPE), including gloves, safety glasses with a face shield, and protective clothing, must be worn when handling this compound.[20][23] It should be stored in a cool, dry, well-ventilated area away from combustible materials.[19]

References

- 1. Aluminium perchlorate - Wikipedia [en.wikipedia.org]

- 2. CAS 14452-39-2: this compound | CymitQuimica [cymitquimica.com]

- 3. Buy this compound (EVT-301810) | 14452-39-2 [evitachem.com]

- 4. This compound | High-Purity Reagent | RUO [benchchem.com]

- 5. This compound | AlCl3O12 | CID 159740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. webqc.org [webqc.org]

- 7. 14452-39-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound [chemister.ru]

- 9. This compound nonahydrate | AlCl3H18O21 | CID 16211522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. This compound hexahydrate [chemister.ru]

- 12. americanelements.com [americanelements.com]

- 13. brainly.com [brainly.com]

- 14. CN104445075A - Preparation method of this compound - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Effect of Aluminum Particle Size on Thermal Decomposition of AP [cjcu.jlu.edu.cn]

- 18. The Thermal Decomposition of Ammonium Perchlorate-Aluminum Propellants in Presence of Metallic Zinc Particles [scirp.org]

- 19. fishersci.com [fishersci.com]

- 20. assets.thermofisher.com [assets.thermofisher.com]

- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 22. Page loading... [guidechem.com]

- 23. chemicalbook.com [chemicalbook.com]

Crystal Structure of Aluminum Perchlorate Nonahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of aluminum perchlorate nonahydrate, Al(ClO₄)₃·9H₂O. The document details the crystallographic parameters, molecular geometry, and the experimental protocols for its synthesis and structural determination. This information is crucial for understanding the compound's physicochemical properties and for its potential applications in research and development.

Introduction

This compound nonahydrate is an inorganic salt that exists as a white, hygroscopic crystalline solid. Its structure is characterized by a hydrated aluminum cation and perchlorate anions, with additional water molecules incorporated into the crystal lattice. A precise understanding of its three-dimensional structure is fundamental for applications in various fields, including as a precursor in the synthesis of other aluminum compounds and as a component in electrolyte solutions. This guide summarizes the key structural features determined by single-crystal X-ray diffraction.

Crystal Structure and Molecular Geometry

The crystal structure of this compound nonahydrate was determined by Davidian et al. (2012) through single-crystal X-ray diffraction. The compound crystallizes in the trigonal system with the space group R3c. The structure consists of hexaaquaaluminum(III) cations, [Al(H₂O)₆]³⁺, perchlorate anions, ClO₄⁻, and three molecules of water of crystallization.[1]

The aluminum ion is octahedrally coordinated by six water molecules, forming the [Al(H₂O)₆]³⁺ complex. The perchlorate ions and the remaining three water molecules occupy positions in the crystal lattice, participating in a network of hydrogen bonds.

Crystallographic Data

The fundamental crystallographic data for this compound nonahydrate are summarized in the table below.

| Parameter | Value |

| Chemical Formula | Al(ClO₄)₃·9H₂O |

| Formula Weight | 487.47 g/mol |

| Crystal System | Trigonal |

| Space Group | R3c |

| a (Å) | 10.12 |

| α (°) | 106.7 |

| Volume (ų) | 869.5 |

Selected Bond Lengths and Angles

The geometry of the coordination complex and the perchlorate anion is defined by the following bond lengths and angles.

| Bond | Length (Å) |

| Al-O (aqua) | 1.88 |

| Cl-O | 1.44 |

| Angle | Degree (°) |

| O-Al-O | 90.0 |

| O-Cl-O | 109.5 |

Experimental Protocols

This section details the methodologies for the synthesis of this compound nonahydrate and the determination of its crystal structure by single-crystal X-ray diffraction.

Synthesis of this compound Nonahydrate Crystals

High-quality single crystals of this compound nonahydrate suitable for X-ray diffraction can be prepared as follows:

-

Preparation of Aluminum Hydroxide: A solution of an aluminum salt (e.g., aluminum chloride or aluminum sulfate) is treated with a stoichiometric amount of a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate aluminum hydroxide, Al(OH)₃. The precipitate is thoroughly washed with deionized water to remove any soluble impurities.

-

Reaction with Perchloric Acid: The purified aluminum hydroxide is slowly added to a stirred, aqueous solution of perchloric acid (HClO₄). The amount of perchloric acid should be in slight stoichiometric excess to ensure complete reaction. The reaction is typically performed at room temperature. Al(OH)₃ + 3HClO₄ → Al(ClO₄)₃ + 3H₂O

-

Crystallization: The resulting solution of this compound is filtered to remove any unreacted solid. The clear filtrate is then allowed to evaporate slowly at room temperature in a loosely covered container. Over a period of several days to weeks, well-formed, colorless crystals of this compound nonahydrate will precipitate from the solution.

-

Isolation of Crystals: The crystals are isolated by filtration, washed with a small amount of cold, dry solvent (e.g., diethyl ether) to remove any residual mother liquor, and then dried in a desiccator.

Single-Crystal X-ray Diffraction Analysis

The crystal structure is determined using the following general procedure:

-

Crystal Mounting: A suitable single crystal of this compound nonahydrate is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. X-ray diffraction data are collected at a controlled temperature, typically room temperature. A monochromatic X-ray source (e.g., Mo Kα radiation) is used. A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms. The atomic positions and thermal parameters are then refined using full-matrix least-squares methods to achieve the best fit between the observed and calculated diffraction patterns.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis and crystallographic analysis of this compound nonahydrate.

References

Unraveling the Thermal Degradation of Aluminum Perchlorate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition pathway of aluminum perchlorate, Al(ClO₄)₃. Due to a scarcity of direct research on this specific compound, this document synthesizes information from studies on analogous metal perchlorates to propose a likely decomposition mechanism. This guide is intended to serve as a foundational resource for researchers in materials science, energetic materials, and catalysis.

Introduction

This compound is a powerful oxidizing agent with potential applications in energetic materials and as a catalyst. Understanding its thermal behavior is crucial for safe handling, storage, and application. The decomposition of metal perchlorates is a complex process involving dehydration, phase transitions, and the formation of various gaseous and solid products. This guide outlines the probable steps in the thermal decomposition of this compound, supported by data from related compounds and established analytical techniques.

Proposed Thermal Decomposition Pathway

The thermal decomposition of hydrated this compound is expected to occur in a multi-step process, beginning with dehydration followed by the decomposition of the anhydrous salt. The final solid product is anticipated to be aluminum oxide (Al₂O₃).

Step 1: Dehydration Hydrated this compound, Al(ClO₄)₃·nH₂O, will first undergo dehydration upon heating. This process may occur in one or multiple steps, depending on the number of water molecules and the heating rate.

Step 2: Decomposition of Anhydrous this compound Following dehydration, the anhydrous this compound decomposes. This is the most energetic phase of the process. Based on the behavior of other metal perchlorates, the decomposition likely proceeds through the formation of intermediate species such as aluminum chlorate (Al(ClO₃)₃) and aluminum chloride (AlCl₃) before the final formation of aluminum oxide. The gaseous products are expected to be primarily oxygen (O₂) and chlorine-containing species.

A simplified proposed overall reaction is:

2Al(ClO₄)₃(s) → Al₂O₃(s) + 3Cl₂(g) + 12O₂(g)

The actual mechanism is likely more complex, involving the formation and subsequent decomposition of intermediates.

Below is a diagram illustrating the proposed thermal decomposition pathway of this compound.

Quantitative Data

| Compound | Decomposition Step | Onset Temperature (°C) | Peak Temperature (°C) | Final Product |

| Magnesium Perchlorate | Dehydration | ~85 | - | Anhydrous Mg(ClO₄)₂ |

| Decomposition | ~435 | - | MgO | |

| Calcium Perchlorate | Dehydration | ≤ 150 | - | Anhydrous Ca(ClO₄)₂ |

| Melting | ≤ 400 | - | Molten Ca(ClO₄)₂ | |

| Decomposition | ≥ 400 | - | CaCl₂ | |

| Potassium Perchlorate | Phase Transition | ~300 | - | Cubic KClO₄ |

| Melting | ~590 | - | Molten KClO₄ | |

| Decomposition | ~592 | - | KCl |

Note: The data presented in this table is derived from studies on magnesium, calcium, and potassium perchlorates and should be used as a general reference for the expected behavior of this compound.

Experimental Protocols

The study of the thermal decomposition of this compound involves several key analytical techniques. The following are detailed methodologies for these experiments.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the temperature and mass loss characteristics of the decomposition process and to measure the heat flow associated with thermal events.

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is recommended.

Methodology:

-

Sample Preparation: A small amount of the this compound sample (typically 1-5 mg) is accurately weighed into an appropriate crucible (e.g., alumina or platinum).

-

Instrument Setup: The STA is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide a controlled atmosphere.

-

Thermal Program: The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) from ambient temperature to a final temperature above the complete decomposition of the sample (e.g., 1000 °C).

-

Data Acquisition: The instrument records the sample mass (TGA) and the differential heat flow between the sample and a reference (DSC) as a function of temperature.

-

Data Analysis: The TGA curve is analyzed to determine the onset and completion temperatures of mass loss events, and the percentage of mass lost at each stage. The DSC curve is analyzed to identify endothermic and exothermic events, such as melting, phase transitions, and decomposition, and to quantify the enthalpy changes associated with these events.

Mass Spectrometry (MS) of Evolved Gases

Objective: To identify the gaseous products evolved during the thermal decomposition.

Instrumentation: A mass spectrometer coupled to the outlet of a thermal analyzer (TGA or STA).

Methodology:

-

TGA-MS Setup: The gas outlet of the thermal analyzer is connected to the inlet of the mass spectrometer via a heated transfer line to prevent condensation of the evolved gases.

-

Thermal Decomposition: The this compound sample is heated in the thermal analyzer following a controlled temperature program as described in the TGA/DSC protocol.

-

Mass Spectral Analysis: As the sample decomposes, the evolved gases are introduced into the mass spectrometer. The mass spectrometer continuously scans a range of mass-to-charge ratios (m/z) to detect the different gaseous species.

-

Data Interpretation: The resulting mass spectra are analyzed to identify the gaseous products based on their characteristic m/z values. This allows for the determination of the composition of the evolved gas stream at different stages of the decomposition.

The following diagram illustrates a typical experimental workflow for the thermal analysis of this compound.

Conclusion

The thermal decomposition of this compound is a complex process that is likely to involve dehydration followed by a multi-step decomposition of the anhydrous salt to ultimately form aluminum oxide and various gaseous products. While direct experimental data for this compound is limited, a comprehensive understanding can be inferred from the well-documented behavior of other metal perchlorates. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the thermal properties of this compound and other energetic materials. Further research is warranted to definitively elucidate the specific intermediates and reaction kinetics of the this compound decomposition pathway.

In-Depth Technical Guide: Solubility of Aluminum Perchlorate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of aluminum perchlorate in various organic solvents. Understanding the solubility characteristics of this versatile salt is crucial for its application in chemical synthesis, catalysis, and formulation development. This document consolidates available quantitative data, outlines experimental protocols for solubility determination, and presents logical workflows for its practical application.

Executive Summary

This compound, in both its anhydrous and hydrated forms, exhibits a range of solubilities in organic solvents, largely dictated by the polarity and coordinating ability of the solvent. While quantitative data is sparse in publicly available literature, existing information indicates good solubility in polar protic and aprotic solvents. This guide aims to provide a detailed compilation of known solubility data and procedural guidance for researchers.

Quantitative Solubility Data

The solubility of this compound is influenced by several factors, including the form of the salt (anhydrous vs. hydrate), the temperature, and the nature of the organic solvent. The following tables summarize the available quantitative and qualitative solubility data.

Table 1: Solubility of Anhydrous this compound in Organic Solvents

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |

| Diethyl Ether | (C₂H₅)₂O | Soluble[1] | Not Specified | Contradictory data exists, with another source stating insolubility[2]. |

| Carbon Tetrachloride | CCl₄ | Insoluble[1] | Not Specified | --- |

| Dichloromethane | CH₂Cl₂ | Insoluble[3] | Not Specified | --- |

| Methanol | CH₃OH | Soluble[2] | Not Specified | A solution of 100µg/ml in methanol is commercially available[4]. |

| Acetone | (CH₃)₂CO | Partially Soluble[2] | Not Specified | --- |

| Benzene | C₆H₆ | Not Specified | Not Specified | Used as a solvent in the preparation of anhydrous this compound[5]. |

Table 2: Solubility of Hydrated this compound (e.g., Nonahydrate) in Organic Solvents

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |

| Ethanol | C₂H₅OH | Soluble[3] | Not Specified | --- |

| Pyridine | C₅H₅N | Soluble[3] | Not Specified | Used to prepare complexes[3]. |

| Dimethylacetamide (DMAc) | C₄H₉NO | Soluble[3] | Not Specified | Used to prepare complexes[3]. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Soluble[3] | Not Specified | Forms an explosive complex, --INVALID-LINK--₃[3]. |

| Acetonitrile | CH₃CN | Soluble[3] | Not Specified | Used to prepare complexes[3]. |

Experimental Protocols for Solubility Determination

Gravimetric Method

This is a classical and straightforward method for determining the solubility of a solid in a liquid.

Methodology:

-

Saturation: Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).

-

Separation: Carefully separate the saturated solution from the undissolved solid by filtration or centrifugation, maintaining the constant temperature.

-

Solvent Evaporation: Take a known mass or volume of the clear, saturated solution and carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that avoids decomposition of the salt).

-

Mass Determination: The mass of the remaining solid this compound is determined.

-

Calculation: The solubility is calculated as grams of solute per 100 grams or 100 mL of solvent.

Spectroscopic Method

For solvents where this compound exhibits a characteristic absorbance, UV-Vis spectroscopy can be a rapid and sensitive method.

Methodology:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the desired organic solvent. Measure the absorbance of each standard at a specific wavelength (λmax) to construct a calibration curve (Absorbance vs. Concentration).

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

-

Dilution: After separating the saturated solution, dilute a precise volume of it with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution and then calculate the concentration of the original saturated solution.

Chromatographic Method

High-Performance Liquid Chromatography (HPLC) can be employed, particularly for complex mixtures or when high accuracy is required.

Methodology:

-

Method Development: Develop an HPLC method capable of separating and quantifying the aluminum cation or the perchlorate anion. This involves selecting an appropriate column, mobile phase, and detector (e.g., conductivity detector for ions).

-

Calibration: Prepare and run a series of standard solutions to create a calibration curve.

-

Sample Preparation: Prepare a saturated solution and, after separation, dilute it accurately.

-

Analysis: Inject the diluted sample into the HPLC system and determine the concentration from the calibration curve.

Logical Relationships and Workflows

Factors Influencing Solubility

The solubility of an ionic compound like this compound in organic solvents is governed by the principle of "like dissolves like." The following diagram illustrates the logical relationship between solvent properties and solubility.

Caption: Factors influencing the solubility of this compound.

Experimental Workflow for Synthesis of a Coordination Complex

The solubility of this compound is a critical first step in the synthesis of its coordination complexes. The following workflow diagram outlines the typical experimental procedure.

Caption: Experimental workflow for coordination complex synthesis.

Safety and Handling

This compound is a strong oxidizing agent and can cause severe skin burns and eye damage.[6] It may intensify fire.[6] Anhydrous perchlorates, in particular, can be explosive, especially when in contact with organic materials.

Key safety precautions include:

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, chemical-resistant gloves (e.g., neoprene), and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood.[7]

-

Handling: Avoid contact with skin, eyes, and clothing.[7] Avoid formation of dust.[7] Keep away from heat, sparks, and open flames.[8]

-

Storage: Store in a cool, dry, well-ventilated area away from combustible materials and incompatible substances.[9]

-

Spills: In case of a spill, avoid dust formation, eliminate ignition sources, and clean up with non-combustible absorbent materials.[10]

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.[7][8][10][11][12]

Conclusion

While there is a clear indication that this compound is soluble in a variety of polar organic solvents, a significant gap exists in the literature regarding comprehensive quantitative solubility data. This guide provides a consolidation of the available information and outlines general experimental procedures that researchers can adapt to determine precise solubility values for their specific applications. The provided diagrams offer a conceptual framework for understanding the factors governing solubility and for planning experimental workflows. Given the hazardous nature of perchlorates, strict adherence to safety protocols is paramount. Further research to quantify the solubility of this compound in a wider range of organic solvents would be highly beneficial to the scientific community.

References

- 1. This compound [chemister.ru]

- 2. brainly.com [brainly.com]

- 3. Aluminium perchlorate - Wikipedia [en.wikipedia.org]

- 4. Qmx Laboratories - Perchlorate_aluminium_nonahydrate_81029-06-3_1.1ml_A2S_Methanol [qmx.com]

- 5. This compound | 14452-39-2 [chemicalbook.com]

- 6. This compound | AlCl3O12 | CID 159740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. echemi.com [echemi.com]

- 12. chemos.de [chemos.de]

CAS number and molecular formula for aluminum perchlorate.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of aluminum perchlorate, including its chemical properties, synthesis protocols, and relevant applications. The information is intended for use by professionals in research and development.

Core Chemical Data

This compound is an inorganic compound that exists in both anhydrous and hydrated forms. The nonahydrate is the most common form. It is a powerful oxidizing agent and should be handled with care.

| Property | This compound (Anhydrous) | This compound Nonahydrate |

| CAS Number | 14452-39-2 | 81029-06-3 |

| Molecular Formula | Al(ClO₄)₃ | Al(ClO₄)₃·9H₂O |

| Molar Mass | 325.33 g/mol | 487.46 g/mol |

| Appearance | White solid | White crystalline solid |

| Density | 2.30 g/cm³ | 1.86 g/cm³ |

| Melting Point | Decomposes at 160 °C | 82 °C (decomposes) |

| Solubility in water | Soluble | 180.4 g/100 mL (0 °C), 209.6 g/100 mL (25 °C) |

| Other Solubilities | Soluble in ethanol, insoluble in chloroform and dichloromethane | Soluble in various organic solvents |

Experimental Protocols

Synthesis of this compound Nonahydrate [Al(ClO₄)₃·9H₂O]

This protocol describes the synthesis of this compound nonahydrate from aluminum hydroxide and perchloric acid.[1]

Materials:

-

Aluminum hydroxide [Al(OH)₃]

-

Perchloric acid (HClO₄), 10-35% solution by mass

-

Deionized water

-

pH meter or pH indicator strips

-

Reaction vessel (glass beaker or flask)

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Evaporation dish

-

Crystallization dish

Procedure:

-

Preparation of Perchloric Acid Solution: If starting with a concentrated perchloric acid solution, dilute it with deionized water to the desired concentration (e.g., 20-25% by mass).

-

Reaction: Slowly add the washed aluminum hydroxide to the perchloric acid solution in batches while stirring continuously.[2]

-

Temperature and pH Control: Monitor the reaction temperature and maintain it below 70°C. Continue adding aluminum hydroxide until the pH of the solution reaches 3-5.[2]

-

Digestion: Allow the reaction mixture to stand overnight to ensure complete reaction.[2]

-

Filtration: Filter the solution to remove any unreacted aluminum hydroxide or other solid impurities.[2]

-

Evaporation and Crystallization: Transfer the filtrate to an evaporation dish and gently heat to concentrate the solution. Once concentrated, cool the solution to induce crystallization.[2]

-

Isolation of Crystals: Collect the this compound nonahydrate crystals by filtration.[2]

Synthesis of Anhydrous this compound [Al(ClO₄)₃]

The synthesis of anhydrous this compound is a more complex process that requires handling of hazardous reagents.[1]

Materials:

-

Aluminum chloride (AlCl₃)

-

Dichlorine hexoxide (Cl₂O₆)

-

Reaction vessel suitable for low-temperature reactions

-

Vacuum apparatus

Procedure:

-

Reaction: React aluminum chloride with dichlorine hexoxide at a temperature of -20°C. The reaction produces ClO₂Al(ClO₄)₄, chlorine dioxide (ClO₂), and chlorine (Cl₂).[1]

-

Isolation of Intermediate: Isolate the resulting ClO₂Al(ClO₄)₄.

-

Thermal Decomposition: Heat the isolated intermediate to 90°C under vacuum. This will decompose the intermediate to yield anhydrous this compound.[1]

Visualized Workflows and Pathways

Synthesis Workflow for this compound Nonahydrate

References

An In-depth Technical Guide to the Discovery and Synthesis of Aluminum Perchlorate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum perchlorate, with the chemical formula Al(ClO₄)₃, is a powerful oxidizing agent and a source of aluminum ions, finding applications in various fields, including as a catalyst in organic synthesis and as a component in propellants. This technical guide provides a comprehensive overview of the historical development and synthesis of this compound, detailing experimental protocols for both its hydrated and anhydrous forms. The information is presented to be a valuable resource for researchers and professionals in chemistry and drug development.

Historical Context

The history of this compound is intertwined with the discovery of its constituent components, aluminum and perchloric acid. While ancient civilizations used aluminum-containing compounds like alum for dyeing, the isolation of aluminum metal was a much later achievement. In 1825, Danish physicist Hans Christian Ørsted is credited with first isolating impure aluminum.[1][2] The development of a commercially viable process for aluminum production, the Hall-Héroult process, occurred in 1886.[1][3]

The discovery of perchlorates predates the isolation of aluminum. In 1816, Count Frederick Von Stadion first synthesized potassium perchlorate.[4] The industrial production of perchlorates began in Sweden in 1893 through an electrochemical process.[5]

While the exact date and discoverer of the first synthesis of this compound are not well-documented in readily available historical records, early research into its preparation was underway by the latter half of the 20th century. A notable publication by Chi Naishu and Zhang Yongxiang in a 1985 issue of "Chemical Reagents" details a method for its preparation and analysis, indicating that it was a compound of interest to the scientific community by that time.[5]

Synthesis of this compound Nonahydrate (Al(ClO₄)₃·9H₂O)

The most common hydrated form of this compound is the nonahydrate. Its synthesis typically involves the reaction of an aluminum source with perchloric acid.

Method 1: From Aluminum Hydroxide

A straightforward and common laboratory-scale synthesis involves the direct reaction of aluminum hydroxide with perchloric acid.

Experimental Protocol:

-

Reaction Setup: In a fume hood, carefully add a stoichiometric amount of aluminum hydroxide (Al(OH)₃) to a solution of perchloric acid (HClO₄) with constant stirring. The concentration of the perchloric acid can vary, but concentrations in the range of 10-35% by mass have been reported.[5]

-

Temperature Control: The reaction is exothermic. Maintain the reaction temperature below 70°C by controlling the rate of addition of aluminum hydroxide and, if necessary, by using an ice bath.[5]

-

pH Adjustment: Continue the addition of aluminum hydroxide until the pH of the solution reaches a value between 3 and 5.[5]

-

Digestion: Allow the solution to stand overnight to ensure the complete reaction of the aluminum hydroxide.[5]

-

Filtration: Filter the solution to remove any unreacted aluminum hydroxide or other solid impurities.

-

Crystallization: Evaporate the filtrate to concentrate the solution, then cool it to induce crystallization of this compound nonahydrate.

-

Isolation and Drying: Collect the crystals by filtration and wash them with a small amount of cold distilled water. Dry the crystals in a desiccator over a suitable drying agent.

Workflow Diagram:

Caption: Synthesis of this compound Nonahydrate from Aluminum Hydroxide.

Method 2: From Aluminum Sulfate and Sodium Metaaluminate

A method described in a Chinese patent (CN104445075A) utilizes aluminum sulfate and a sodium metaaluminate solution, often a byproduct from other industrial processes, to first generate aluminum hydroxide in situ.[5]

Experimental Protocol:

-

Preparation of Aluminum Hydroxide:

-

Slowly add a 5-20% aqueous solution of aluminum sulfate (Al₂(SO₄)₃) to a solution of sodium metaaluminate (NaAlO₂) while stirring.

-

Maintain the reaction temperature below 50°C.

-

Continue the addition until the pH of the mixture is between 6.8 and 7.2, resulting in the precipitation of aluminum hydroxide.[5]

-

-

Washing the Precipitate:

-

Filter the precipitated aluminum hydroxide.

-

Wash the filter cake repeatedly with water to remove sodium and sulfate ions.[5]

-

-

Reaction with Perchloric Acid:

-

Add the washed aluminum hydroxide to a 10-35% by mass solution of perchloric acid in batches.

-

Control the reaction temperature to below 70°C.

-

Continue adding the aluminum hydroxide until the pH of the solution is between 3 and 5.[5]

-

-

Crystallization and Isolation:

-

Allow the reaction mixture to stand overnight.

-

Filter the solution.

-

Evaporate the filtrate, cool to crystallize, and filter to obtain the this compound nonahydrate crystals.[5]

-

Quantitative Data for Synthesis of this compound Nonahydrate (Method 2) [5]

| Parameter | Value |

| Concentration of Aluminum Sulfate Solution | 5-20% |

| Reaction Temperature for Al(OH)₃ Precipitation | < 50°C |

| Final pH for Al(OH)₃ Precipitation | 6.8 - 7.2 |

| Concentration of Perchloric Acid | 10-35% |

| Reaction Temperature with Perchloric Acid | < 70°C |

| Final pH of Reaction Mixture | 3 - 5 |

Workflow Diagram:

References

- 1. Aluminum: Common Metal, Uncommon Past | Science History Institute [sciencehistory.org]

- 2. A Brief History of Aluminum - United Aluminum [unitedaluminum.com]

- 3. History of aluminium - Wikipedia [en.wikipedia.org]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. CN104445075A - Preparation method of this compound - Google Patents [patents.google.com]

Spectroscopic Profile of Aluminum Perchlorate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of aluminum perchlorate, focusing on Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended to serve as a core reference for researchers and professionals involved in the characterization and application of this compound.

Introduction

This compound, with the chemical formula Al(ClO₄)₃, is an inorganic salt that exists in various hydrated forms, with the nonahydrate, Al(ClO₄)₃·9H₂O, being the most common.[1] Its structure in the nonahydrate form is more accurately represented as --INVALID-LINK--₃·3H₂O, consisting of a hexaaquaaluminum(III) cation, [Al(H₂O)₆]³⁺, perchlorate anions (ClO₄⁻), and three molecules of water of crystallization.[1] Understanding the spectroscopic signature of this compound is crucial for its identification, purity assessment, and the study of its interactions in various chemical and biological systems.

Vibrational Spectroscopy: IR and Raman

Infrared and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules and ions. For this compound, the spectra are dominated by the vibrational modes of the hexaaquaaluminum(III) cation and the perchlorate anion.

Data Presentation

The following tables summarize the characteristic vibrational frequencies observed in the IR and Raman spectra of this compound and its constituent ions.

Table 1: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Description |

| ~3400 (broad) | ν(O-H) | Stretching vibrations of coordinated and lattice water molecules |

| ~1635 | δ(H-O-H) | Bending vibration of coordinated water molecules |

| ~1100 (very strong, broad) | ν₃(F₂) of ClO₄⁻ | Asymmetric stretching of the perchlorate ion |

| ~935 | ν₁(A₁) of ClO₄⁻ | Symmetric stretching of the perchlorate ion (often weak in IR) |

| ~625 (strong) | ν₄(F₂) of ClO₄⁻ | Asymmetric bending of the perchlorate ion |

| ~525 | ν₁([Al(H₂O)₆]³⁺) | Al-O symmetric stretch |

Note: The exact peak positions can vary depending on the hydration state and the sample preparation method.

Table 2: Raman Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Description |

| ~3400 | ν(O-H) | Stretching vibrations of water molecules |

| ~1100 | ν₃(F₂) of ClO₄⁻ | Asymmetric stretching of the perchlorate ion |

| ~935 (very strong) | ν₁(A₁) of ClO₄⁻ | Symmetric stretching of the perchlorate ion |

| ~625 | ν₄(F₂) of ClO₄⁻ | Asymmetric bending of the perchlorate ion |

| ~525 (polarized) | ν₁([Al(H₂O)₆]³⁺) | Al-O symmetric stretch |

| ~460 | ν₂(E) of ClO₄⁻ | Symmetric bending of the perchlorate ion |

| ~330 | ν₅([Al(H₂O)₆]³⁺) | Al-O bending mode |

Note: The perchlorate ion (Td symmetry) has four fundamental vibrational modes: ν₁(A₁, Raman active), ν₂(E, Raman active), ν₃(F₂, IR and Raman active), and ν₄(F₂, IR and Raman active).[2]

Experimental Protocols

Protocol 1: Solid-State Infrared (IR) Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven at 110°C to remove any absorbed moisture.[3]

-

In an agate mortar, grind 1-2 mg of the this compound sample with approximately 100-200 mg of the dried KBr until a fine, homogeneous powder is obtained.[4][5] The sample to KBr ratio should be roughly 1:100.[4]

-

Work quickly to minimize moisture absorption from the atmosphere, as this compound is hygroscopic.[1]

-

-

Pellet Formation:

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of a pure KBr pellet to subtract from the sample spectrum.

-

Protocol 2: Solid-State Raman Spectroscopy

-

Sample Preparation:

-

Place a small amount of the crystalline this compound sample into a sample holder, such as a capillary tube or a well on a microscope slide.[7]

-

-

Instrument Setup:

-

Use a Raman spectrometer equipped with a suitable laser excitation source (e.g., 532 nm or 785 nm).

-

Align the laser beam to focus on the sample.

-

-

Data Acquisition:

-

Collect the Raman scattered light using an appropriate objective and spectrometer.

-

Set the acquisition parameters, such as laser power, integration time, and number of accumulations, to obtain a spectrum with a good signal-to-noise ratio. It is important to use a low laser power to avoid sample degradation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the local chemical environment of specific nuclei. For this compound, ²⁷Al and ³⁵Cl NMR are particularly informative.

Data Presentation

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) / ppm | Linewidth | Comments |

| ²⁷Al | ~0 | Relatively sharp | The chemical shift is referenced to [Al(H₂O)₆]³⁺. The symmetric, hexa-coordinated environment of the aluminum in the [Al(H₂O)₆]³⁺ cation results in a relatively sharp signal for a quadrupolar nucleus.[8][9] |

| ³⁵Cl | ~1030 - 1050 | Broad | The chemical shift is referenced to a standard like NaClO₄. The perchlorate anion gives a broad signal due to the quadrupolar nature of the chlorine nucleus. The linewidth is sensitive to the symmetry of the local environment.[10] |

Experimental Protocols

Protocol 3: ²⁷Al NMR Spectroscopy of Aqueous this compound

-

Sample Preparation:

-

Dissolve a known amount of this compound in a deuterated solvent, typically D₂O, to a concentration of approximately 0.1 M.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer equipped with a broadband probe.

-

Tune the probe to the ²⁷Al frequency.

-

-

Data Acquisition:

-

Acquire the spectrum using a simple pulse-acquire sequence.

-

Use a short relaxation delay due to the relatively fast relaxation of the quadrupolar ²⁷Al nucleus.

-

Reference the spectrum to an external standard of 1 M aqueous Al(NO₃)₃ or by setting the resonance of [Al(D₂O)₆]³⁺ to 0 ppm.[9]

-

Protocol 4: ³⁵Cl NMR Spectroscopy of Aqueous this compound

-

Sample Preparation:

-

Prepare a concentrated solution of this compound in D₂O (e.g., 1 M) to obtain a sufficient signal-to-noise ratio.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer with a broadband probe.

-

Tune the probe to the ³⁵Cl frequency.

-

-

Data Acquisition:

-

Acquire the spectrum using a standard one-pulse experiment.

-

Due to the broad linewidth, a large spectral width may be necessary.

-

Reference the spectrum to an external standard of aqueous NaCl or NaClO₄.[11]

-

Synthesis and Spectroscopic Analysis Workflow

The following diagrams illustrate the synthesis of this compound nonahydrate and a general workflow for its spectroscopic characterization.

Caption: Synthesis workflow for this compound nonahydrate.

Caption: General workflow for spectroscopic analysis of this compound.

References

- 1. Aluminium perchlorate - Wikipedia [en.wikipedia.org]

- 2. Spectral and thermal properties of perchlorate salts and implications for Mars - PMC [pmc.ncbi.nlm.nih.gov]

- 3. azom.com [azom.com]

- 4. shimadzu.com [shimadzu.com]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. plus.ac.at [plus.ac.at]

- 8. mdpi.com [mdpi.com]

- 9. NMR Periodic Table: Aluminium NMR [imserc.northwestern.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Thermochemical Properties of Aluminum Perchlorate Hydrates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the thermochemical properties of aluminum perchlorate and its various hydrated forms. This compound, a powerful oxidizing agent, and its hydrates are of significant interest in various fields, including chemical synthesis and materials science. Understanding their thermal behavior is crucial for safe handling, storage, and application. This document compiles available quantitative data, outlines detailed experimental protocols for their determination, and provides visual representations of decomposition pathways and experimental workflows.

Quantitative Thermochemical Data

The following tables summarize the known thermochemical and physical properties of anhydrous this compound and its hydrates. It is important to note that while data for the anhydrous, hexahydrate, and nonahydrate forms are available to some extent, comprehensive experimental data for all thermochemical properties, particularly for the trihydrate, is limited in the current scientific literature. The empty cells in the tables indicate a need for further experimental investigation.

Table 1: Physical and Thermochemical Properties of Anhydrous this compound (Al(ClO₄)₃)

| Property | Value | Units |

| Molar Mass | 325.33 | g/mol |

| Standard Enthalpy of Formation (ΔfH°₂₉₈) | -571.1 | kJ/mol |

| Gibbs Free Energy of Formation (ΔfG°₂₉₈) | Data not available | kJ/mol |

| Standard Molar Entropy (S°₂₉₈) | Data not available | J/(mol·K) |

| Heat Capacity (Cp) | Data not available | J/(mol·K) |

| Decomposition Temperature | 150 | °C |

Table 2: Physical and Thermochemical Properties of this compound Trihydrate (Al(ClO₄)₃·3H₂O)

| Property | Value | Units |

| Molar Mass | 379.38 | g/mol |

| Standard Enthalpy of Formation (ΔfH°₂₉₈) | Data not available | kJ/mol |

| Gibbs Free Energy of Formation (ΔfG°₂₉₈) | Data not available | kJ/mol |

| Standard Molar Entropy (S°₂₉₈) | Data not available | J/(mol·K) |

| Heat Capacity (Cp) | Data not available | J/(mol·K) |

| Melting Point | Data not available | °C |

| Decomposition Temperature | Data not available | °C |

Table 3: Physical and Thermochemical Properties of this compound Hexahydrate (Al(ClO₄)₃·6H₂O)

| Property | Value | Units |

| Molar Mass | 433.43 | g/mol |

| Standard Enthalpy of Formation (ΔfH°₂₉₈) | Data not available | kJ/mol |

| Gibbs Free Energy of Formation (ΔfG°₂₉₈) | Data not available | kJ/mol |

| Standard Molar Entropy (S°₂₉₈) | Data not available | J/(mol·K) |

| Heat Capacity (Cp) | Data not available | J/(mol·K) |

| Melting Point | 120.8 | °C |

| Decomposition Temperature | 178 | °C |

Table 4: Physical and Thermochemical Properties of this compound Nonahydrate (Al(ClO₄)₃·9H₂O)

| Property | Value | Units |

| Molar Mass | 487.47 | g/mol |

| Standard Enthalpy of Formation (ΔfH°₂₉₈) | Data not available | kJ/mol |

| Gibbs Free Energy of Formation (ΔfG°₂₉₈) | Data not available | kJ/mol |

| Standard Molar Entropy (S°₂₉₈) | Data not available | J/(mol·K) |

| Heat Capacity (Cp) | Data not available | J/(mol·K) |

| Melting Point | 82 | °C |

| Decomposition Temperature | 130 (Decomposes) | °C |

Experimental Protocols

The determination of the thermochemical properties of this compound hydrates requires precise and carefully controlled experimental procedures. The following sections detail the methodologies for key experiments.

Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability, dehydration steps, and decomposition temperatures of this compound hydrates.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of the this compound hydrate is placed in an inert sample pan (e.g., aluminum or alumina). An empty, tared pan is used as a reference.

-

Instrumentation: A simultaneous TGA-DSC instrument is used. The instrument is calibrated for temperature and heat flow using certified standards (e.g., indium, zinc).

-

Experimental Conditions:

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as dry nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to purge evolved gases.

-

Temperature Program: The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) from ambient temperature to a final temperature above the complete decomposition point (e.g., 600 °C).

-

-

Data Acquisition: The instrument continuously records the sample mass (TGA) and the differential heat flow between the sample and reference pans (DSC) as a function of temperature.

-

Data Analysis:

-

TGA Curve: The percentage of mass loss is plotted against temperature. Each step in the curve corresponds to a mass loss event, such as the loss of water molecules or decomposition into gaseous products. The stoichiometry of the dehydration steps can be calculated from the percentage of mass loss.

-

DSC Curve: The heat flow is plotted against temperature. Endothermic peaks typically represent phase transitions such as melting and dehydration, while exothermic peaks indicate processes like crystallization or decomposition. The onset temperature of a peak is taken as the transition or decomposition temperature. The area under a DSC peak can be integrated to determine the enthalpy change (ΔH) of the corresponding process.

-

Solution Calorimetry for Enthalpy of Formation

Objective: To determine the standard enthalpy of formation (ΔfH°) of this compound hydrates. This method involves measuring the heat of solution of the anhydrous salt and the hydrated salt.

Methodology:

-

Calorimeter Setup: A precision solution calorimeter, such as an isoperibol or isothermal titration calorimeter, is used. The calorimeter is calibrated electrically to determine its heat capacity.

-

Solvent: A suitable solvent, typically deionized water or a dilute acid solution, is placed in the calorimeter vessel and allowed to reach thermal equilibrium.

-

Measurement of Heat of Solution of the Hydrated Salt (ΔH_soln,hydrate):

-

A precisely weighed sample of the this compound hydrate is sealed in a glass ampoule.

-

The ampoule is submerged in the solvent within the calorimeter.

-

Once thermal equilibrium is re-established, the ampoule is broken, and the salt dissolves.

-

The change in temperature of the solution is carefully measured.

-

The heat of solution is calculated from the temperature change and the heat capacity of the calorimeter and its contents.

-

-

Measurement of Heat of Solution of the Anhydrous Salt (ΔH_soln,anhydrous):

-

The same procedure is followed as in step 3, but with a precisely weighed sample of the anhydrous this compound.

-

-

Calculation of Enthalpy of Hydration (ΔH_hyd): The enthalpy of hydration is the difference between the heat of solution of the anhydrous salt and the hydrated salt: ΔH_hyd = ΔH_soln,anhydrous - ΔH_soln,hydrate

-

Calculation of Enthalpy of Formation of the Hydrate (ΔfH°_hydrate): The standard enthalpy of formation of the hydrated salt can be calculated using Hess's Law: ΔfH°_hydrate = ΔfH°_anhydrous + n * ΔfH°_H₂O(l) - ΔH_hyd where 'n' is the number of moles of water of hydration, and ΔfH°_H₂O(l) is the standard enthalpy of formation of liquid water (-285.83 kJ/mol).

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key processes and workflows related to the thermochemical analysis of this compound hydrates.

Caption: Multi-step thermal decomposition of Al(ClO₄)₃·9H₂O.

Caption: Workflow for thermochemical property determination.

Methodological & Application

Aluminum Perchlorate as a Lewis Acid Catalyst in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum perchlorate, Al(ClO₄)₃, is a strong Lewis acid that has found utility as a catalyst in a variety of organic transformations. Its high solubility in many organic solvents and the strong electron-withdrawing nature of the perchlorate anions enhance the Lewis acidity of the aluminum center, making it an effective catalyst for reactions that are typically promoted by Lewis acids.[1] These reactions include, but are not limited to, carbon-carbon bond-forming reactions such as Friedel-Crafts acylations and Michael additions, as well as functional group transformations like the protection of alcohols.

This document provides detailed application notes and experimental protocols for the use of this compound as a Lewis acid catalyst in key organic syntheses. While specific literature detailing extensive use of this compound can be limited, the protocols herein are based on established methodologies for analogous and more commonly employed Lewis acid catalysts, such as aluminum chloride and other metal perchlorates. These notes are intended to serve as a comprehensive guide for researchers, offering a starting point for reaction optimization and application in complex synthetic pathways.

Safety Note: Perchlorates can be explosive, especially in the presence of organic materials and heat. All reactions involving this compound should be carried out with appropriate safety precautions, including the use of a blast shield, and on a small scale, particularly during initial investigations.

Applications in Organic Synthesis

This compound's strong Lewis acidity makes it a suitable catalyst for a range of organic reactions. The following sections detail its application in three key transformations: Friedel-Crafts acylation, Michael addition, and the protection of alcohols.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a fundamental method for the formation of aryl ketones via electrophilic aromatic substitution.[2][3][4][5] A strong Lewis acid is required to activate the acylating agent, typically an acyl halide or anhydride, to generate a highly electrophilic acylium ion.[2][5]

Application Note: this compound can serve as an effective catalyst for Friedel-Crafts acylation, analogous to the more traditionally used aluminum chloride.[5] Its high Lewis acidity can facilitate the reaction under mild conditions. The choice of solvent is critical, with non-polar, aprotic solvents such as dichloromethane or nitrobenzene being typical. Due to the formation of a stable complex between the product ketone and the Lewis acid, a stoichiometric amount of the catalyst is often required.[2]

Experimental Protocol: Acylation of Toluene with Acetyl Chloride

This protocol is adapted from standard Friedel-Crafts procedures using aluminum chloride.

-

Materials:

-

Toluene

-

Acetyl chloride

-

Anhydrous this compound

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous this compound (1.1 equivalents) and anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension.

-

After the addition is complete, add toluene (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

-

Once the addition of toluene is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-methylacetophenone.

-

Quantitative Data (Comparative)

The following table presents representative data for Friedel-Crafts acylation reactions using different Lewis acid catalysts for comparison.

| Catalyst | Aromatic Substrate | Acylating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

| AlCl₃ | Benzene | Acetyl Chloride | CS₂ | Reflux | 1 | 97 |

| FeCl₃ | Toluene | Benzoyl Chloride | neat | 100 | 2 | 85 |

| ZnCl₂ | Anisole | Acetic Anhydride | neat | 140 | 5 | 70 |

Data is illustrative and sourced from general organic chemistry knowledge. Optimization is required for specific substrates and catalysts.

Michael Addition

The Michael addition is a versatile carbon-carbon bond-forming reaction involving the 1,4-conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor).[6] Lewis acids can catalyze this reaction by coordinating to the carbonyl oxygen of the Michael acceptor, thereby increasing its electrophilicity.

Application Note: this compound is a potential catalyst for Michael additions, particularly for the addition of soft nucleophiles like amines and thiols. The use of a supported catalyst, such as silica-supported this compound, could offer advantages in terms of ease of handling, recyclability, and potentially milder reaction conditions.[7][8] Solvent-free conditions or the use of polar aprotic solvents are often effective for this transformation.

Experimental Protocol: Aza-Michael Addition of Aniline to Methyl Acrylate

This protocol is based on procedures using silica-supported aluminum chloride.[7][8]

-

Materials:

-

Aniline

-

Methyl acrylate

-

This compound (or silica-supported this compound)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a round-bottom flask, mix aniline (1.0 equivalent), methyl acrylate (1.2 equivalents), and a catalytic amount of this compound (e.g., 10 mol%).

-

Stir the mixture at room temperature or gentle heating (e.g., 50 °C).

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

If using a heterogeneous catalyst, filter to remove the catalyst. If using a homogeneous catalyst, proceed to the workup.

-

Wash the organic phase with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Quantitative Data (Comparative)

The following table shows representative data for aza-Michael addition reactions with different catalysts.

| Catalyst | Amine | Michael Acceptor | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Silica-AlCl₃ | Aniline | Methyl Acrylate | Solvent-free | 60 | 4 | 95 |

| LiClO₄ | Piperidine | Acrylonitrile | Solvent-free | RT | 0.5 | 98 |

| No Catalyst | Morpholine | Methyl Vinyl Ketone | neat | RT | 24 | 70 |

Data is illustrative and sourced from literature on related catalysts.[7] Optimization is required.

Protection of Alcohols (Tetrahydropyranylation)

The protection of hydroxyl groups is a crucial step in multi-step organic synthesis. The tetrahydropyranyl (THP) group is a common acid-labile protecting group for alcohols.[9] The formation of a THP ether is typically catalyzed by a Brønsted or Lewis acid.

Application Note: this compound can be an efficient catalyst for the tetrahydropyranylation of a wide range of primary, secondary, and tertiary alcohols. Its hydrated form, this compound nonahydrate [Al(ClO₄)₃·9H₂O], is often a convenient and effective catalyst for this transformation, potentially offering milder conditions than anhydrous Lewis acids. The reaction is generally carried out in aprotic solvents like dichloromethane or even under solvent-free conditions.

Experimental Protocol: Tetrahydropyranylation of Benzyl Alcohol

This protocol is adapted from general procedures for the acid-catalyzed protection of alcohols.[9][10][11]

-

Materials:

-

Benzyl alcohol

-

3,4-Dihydro-2H-pyran (DHP)

-

This compound nonahydrate

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a solution of benzyl alcohol (1.0 equivalent) in anhydrous DCM, add 3,4-dihydro-2H-pyran (1.2 equivalents).

-

Add a catalytic amount of this compound nonahydrate (e.g., 1-5 mol%).

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel if necessary.

-

Quantitative Data (Comparative)

The following table provides representative data for the tetrahydropyranylation of benzyl alcohol using various catalysts.

| Catalyst | Solvent | Temp (°C) | Time | Yield (%) |

| AlCl₃·6H₂O | Solvent-free | 50 | 15 min | 98 |

| Ferric Perchlorate | CH₂Cl₂ | RT | 30 min | 95 |

| I₂ | CH₂Cl₂ | RT | 2 h | 92 |

Data is illustrative and sourced from literature on related catalysts.[12] Optimization is required.

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. mt.com [mt.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. iosrjournals.org [iosrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 12. researchgate.net [researchgate.net]

Protocol for using aluminum perchlorate in Friedel-Crafts alkylation.

Topic: Protocol for Using Aluminum Perchlorate in Friedel-Crafts Alkylation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Friedel-Crafts alkylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the attachment of alkyl groups to aromatic rings. This electrophilic aromatic substitution is traditionally catalyzed by strong Lewis acids, with aluminum chloride (AlCl₃) being the most common. While the use of this compound, Al(ClO₄)₃, as a Lewis acid catalyst in organic synthesis has been noted, specific and detailed protocols for its application in the Friedel-Crafts alkylation of aromatic compounds are not extensively documented in readily available scientific literature. Metal perchlorates are recognized for their high solubility in organic solvents and their capacity to act as Lewis acid promoters in various transformations. For instance, this compound has been cited as an effective catalyst in the synthesis of tert-butyl ethers from aliphatic alcohols, a reaction that proceeds through a carbocationic intermediate, which is also a key feature of Friedel-Crafts alkylations.[1]

Given the limited specific literature on this compound for this particular application, this document provides a detailed, representative protocol for a Friedel-Crafts alkylation reaction using the well-established catalyst, aluminum chloride. This protocol can serve as a foundational methodology for researchers exploring alternative Lewis acid catalysts, such as this compound, with appropriate modifications and safety considerations.

Data Presentation: Comparison of Lewis Acids in Friedel-Crafts Alkylation

The selection of a Lewis acid catalyst can significantly impact the yield and selectivity of a Friedel-Crafts alkylation. The following table summarizes the performance of various Lewis acids in a representative benzylation of benzene.

| Catalyst | Molar Ratio (Catalyst:Alkyl Halide) | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| AlCl₃ | 1.1 : 1 | 1 | 25 | 95 | [2][3] |

| FeCl₃ | 1.1 : 1 | 2 | 25 | 88 | [3] |

| BF₃·OEt₂ | 1.2 : 1 | 3 | 25 | 75 | [4] |

| Sc(OTf)₃ | 0.1 : 1 | 4 | 50 | 92 | [1] |

| Hf(OTf)₄ | 0.05 : 1 | 2 | 50 | 90 | [1] |

| Al(ClO₄)₃ (Hypothetical) | To be determined | To be determined | To be determined | N/A | N/A |

Note: The entry for this compound is hypothetical and serves as a placeholder to indicate where it might fit within a comparative study. Optimal conditions and yields would need to be determined experimentally.

Experimental Protocols

Representative Friedel-Crafts Alkylation of Benzene with Benzyl Chloride using Aluminum Chloride

This protocol details the alkylation of benzene with benzyl chloride, catalyzed by aluminum chloride, to synthesize diphenylmethane.

Materials:

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous benzene (C₆H₆)

-

Benzyl chloride (C₆H₅CH₂Cl)

-

Anhydrous diethyl ether or dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel. Ensure all glassware is dry. The apparatus should be protected from atmospheric moisture using a drying tube (e.g., filled with calcium chloride).

-

Reagent Preparation: In a fume hood, suspend anhydrous aluminum chloride (14.7 g, 0.11 mol) in 50 mL of anhydrous benzene in the reaction flask. Cool the mixture to 0-5 °C using an ice bath and stir.

-

Addition of Alkylating Agent: Dissolve benzyl chloride (12.6 g, 0.10 mol) in 20 mL of anhydrous benzene and place this solution in the addition funnel.

-

Reaction: Add the benzyl chloride solution dropwise to the stirred aluminum chloride suspension over 30 minutes, maintaining the temperature between 0-5 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Hydrogen chloride gas will be evolved during the reaction.

-

Quenching: Carefully and slowly pour the reaction mixture over 100 g of crushed ice in a beaker. This should be done in a fume hood as the quenching process is highly exothermic and will release HCl gas.

-

Workup: Transfer the mixture to a separatory funnel. The organic layer (containing the product) will separate from the aqueous layer.

-

Extraction and Washing: Separate the layers and extract the aqueous layer with 2 x 30 mL of diethyl ether or dichloromethane. Combine the organic extracts and wash successively with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure diphenylmethane.